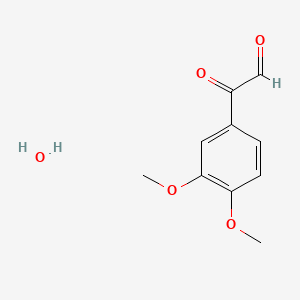

3,4-Dimethoxyphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXVAKHTLMPFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=O)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656866 | |

| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-18-3, 163428-90-8 | |

| Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Its reactive 1,2-dicarbonyl moiety allows for a variety of chemical transformations, making it a versatile precursor for more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis method for this compound, focusing on the oxidation of 3,4-dimethoxyacetophenone. Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are presented to aid researchers in the practical application of this synthesis.

Core Synthesis Pathway: Selenium Dioxide Oxidation

The most prevalent and reliable method for the synthesis of this compound is the oxidation of the α-methyl group of a ketone, specifically 3,4-dimethoxyacetophenone (also known as acetoveratrone), using selenium dioxide (SeO₂). This reaction, a variation of the Riley oxidation, is a well-established method for converting activated methylene groups adjacent to a carbonyl to a carbonyl group.

The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the selenium dioxide oxidation of acetophenone derivatives to their corresponding glyoxals. These values are representative and may be optimized for the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 3,4-Dimethoxyacetophenone | - |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Typically used in stoichiometric amounts. |

| **Molar Ratio (Ketone:SeO₂) ** | 1:1 to 2:1 | A 2:1 ratio has been reported for phenylglyoxal synthesis to improve SeO₂ utilization.[1] |

| Solvent | Dioxane, Ethanol | Often with a small amount of water (e.g., 10% v/v) to facilitate the reaction.[1] |

| Temperature | 50 - 100 °C | Refluxing conditions are common. For phenylglyoxal, 90°C has been specified.[1] |

| Reaction Time | 2 - 6 hours | The reaction progress can be monitored by the precipitation of elemental selenium. |

| Yield | >90% | High yields are reported for the oxidation of acetophenone.[1] |

Experimental Workflow

The general workflow for the synthesis of this compound via selenium dioxide oxidation is outlined in the diagram below.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of acetophenones with selenium dioxide.

Materials:

-

3,4-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.0 eq). To this, add a mixture of 1,4-dioxane and water (e.g., in a 9:1 v/v ratio). Stir the mixture to dissolve the selenium dioxide.

-

Addition of Starting Material: Add 3,4-dimethoxyacetophenone (1.0 - 2.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction mixture will typically turn reddish-brown and then black as elemental selenium precipitates. Maintain reflux for 2-6 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully decant or filter the hot solution to separate the precipitated black selenium.

-

Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the dioxane and water from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude 3,4-dimethoxyphenylglyoxal can be purified by vacuum distillation.

-

To obtain the hydrate, dissolve the purified glyoxal in hot water or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Safety Precautions:

-

Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Alternative Synthesis Routes

While selenium dioxide oxidation is the most direct and common method, other synthetic strategies could potentially be employed, although they are less frequently reported for this specific compound. These might include:

-

Oxidation of 3,4-dimethoxymandelic acid derivatives: This would involve the oxidation of a pre-existing α-hydroxy acid or ester.

-

Friedel-Crafts acylation of veratrole with an appropriate glyoxal derivative: This approach might face challenges with selectivity and the stability of the acylating agent.

These alternative routes are generally more complex and may result in lower yields compared to the selenium dioxide oxidation of 3,4-dimethoxyacetophenone.

Conclusion

The synthesis of this compound is most effectively achieved through the selenium dioxide oxidation of 3,4-dimethoxyacetophenone. This method is high-yielding and utilizes readily available starting materials. The provided experimental protocol and workflow offer a solid foundation for researchers to produce this valuable synthetic intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Spectroscopic and Synthetic Profile of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 3,4-Dimethoxyphenylglyoxal hydrate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details available spectroscopic data, outlines experimental protocols for its characterization, and provides a representative synthetic pathway.

Chemical Structure and Properties

IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate[1]

Molecular Formula: C₁₀H₁₂O₅

Molecular Weight: 212.20 g/mol [1]

Structure:

(Image Source: PubChem CID 44118538)

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, typical or predicted values for structurally similar compounds are provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other conditions.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | s | 1H | Aldehydic proton (-CHO) |

| ~7.5 | d | 1H | Aromatic proton (ortho to C=O) |

| ~7.3 | dd | 1H | Aromatic proton (ortho/para to OCH₃) |

| ~6.9 | d | 1H | Aromatic proton (ortho to OCH₃) |

| ~5.5 | s | 2H | Gem-diol protons (-CH(OH)₂) of hydrate |

| 3.92 | s | 3H | Methoxy protons (-OCH₃) |

| 3.88 | s | 3H | Methoxy protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~190 | Carbonyl carbon (ketone, C=O) |

| ~185 | Carbonyl carbon (aldehyde, C=O) |

| ~154 | Aromatic carbon (C-OCH₃) |

| ~149 | Aromatic carbon (C-OCH₃) |

| ~127 | Aromatic carbon (C-C=O) |

| ~124 | Aromatic carbon (CH) |

| ~111 | Aromatic carbon (CH) |

| ~110 | Aromatic carbon (CH) |

| ~93 | Gem-diol carbon (-CH(OH)₂) of hydrate |

| 56.2 | Methoxy carbon (-OCH₃) |

| 55.9 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydrate) |

| 3010-2900 | Medium | C-H stretch (aromatic and methoxy) |

| 2850, 2750 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (ketone, conjugated) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1270-1200 | Strong | C-O stretch (aryl ether) |

| ~1140 | Strong | C-O stretch (methoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 212 | 5 | [M+H₂O]⁺ (Molecular ion of the hydrate is often not observed directly) |

| 194 | 40 | [M]⁺ (Parent glyoxal) |

| 165 | 100 | [M-CHO]⁺ (Loss of formyl radical) |

| 137 | 30 | [M-CHO-CO]⁺ (Loss of formyl and carbonyl) |

| 109 | 15 | Further fragmentation |

| 77 | 20 | Aromatic fragments |

UV-Visible (UV-Vis) Spectroscopy

Note: The following are typical absorption maxima (λmax) for similar aromatic carbonyl compounds in a non-polar solvent.

Table 5: UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~280 | Medium | π → π |

| ~320 | Low | n → π* |

Experimental Protocols

Synthesis of this compound

A plausible synthesis involves the oxidation of 3,4-dimethoxybenzaldehyde.

Reaction Scheme: 3,4-dimethoxybenzaldehyde → 3,4-Dimethoxyphenylglyoxal → this compound

Materials:

-

3,4-dimethoxybenzaldehyde

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Activated charcoal

-

Celite

Procedure:

-

A solution of 3,4-dimethoxybenzaldehyde in aqueous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

A stoichiometric amount of selenium dioxide is added portion-wise to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated black selenium is removed by filtration through a pad of Celite.

-

The filtrate is treated with activated charcoal to remove colored impurities and filtered again.

-

The solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenylglyoxal.

-

The crude product is then recrystallized from an appropriate solvent system (e.g., water or ethanol/water) to yield the purified this compound as a crystalline solid.

FT-IR Spectroscopy (KBr Pellet Method)

-

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar.[2]

-

About 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) is added to the mortar.[2]

-

The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.[2]

-

The mixture is transferred to a pellet-forming die.[2]

-

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3][4]

-

The pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample spectrum is then recorded and corrected against the background.

Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample molecules in the vapor phase are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy

-

A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a volumetric flask.[7]

-

A series of dilutions are made from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

A quartz cuvette is filled with the pure solvent to serve as a blank.

-

The spectrophotometer is zeroed with the blank cuvette.

-

The blank is replaced with a cuvette containing one of the sample dilutions.

-

The absorbance is measured over the desired wavelength range (e.g., 200-400 nm for this compound).

-

This process is repeated for the other dilutions.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis of the compound.

References

- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound that has garnered interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenyl ring with two methoxy groups at the 3 and 4 positions and a hydrated glyoxal moiety, provides a unique platform for the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is the hydrated form of 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde. The presence of water molecules integrated into its structure is a key characteristic.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [2] |

| Synonyms | This compound, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, Veratraldehyde glyoxal hydrate | [2] |

| CAS Number | 163428-90-8, 1138011-18-3 | [2] |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.20 g/mol | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C=O)OC.O | [2] |

| InChI Key | HVXVAKHTLMPFDQ-UHFFFAOYSA-N | [2] |

Table 2: Physical Properties of the Anhydrous Form

| Property | Value | Source |

| Boiling Point | 306.7 °C at 760 mmHg | |

| Density | 1.167 g/cm³ | |

| Flash Point | 134.7 °C | |

| Refractive Index | 1.511 |

Synthesis

The most common and established method for the preparation of this compound is the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde).[1] This transformation is a key step and can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a frequently employed reagent in a reaction known as the Riley oxidation.[1][3]

Experimental Protocol: Riley Oxidation of 3,4-Dimethoxybenzaldehyde

This protocol is a general procedure for the Riley oxidation and can be adapted for the synthesis of this compound.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a pressure tube, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (a stoichiometric excess, e.g., 2.0 eq) to the solution at room temperature.

-

Seal the pressure tube and heat the vigorously stirred suspension to 100 °C.

-

Maintain the reaction at this temperature for several hours (e.g., 7 hours), monitoring the reaction progress by a suitable method like TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.

-

Filter the suspension through a short pad of Celite to remove the selenium byproduct, and wash the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to obtain this compound.

Diagram 1: Reaction Scheme for the Synthesis of this compound

Caption: Synthesis of this compound via Riley Oxidation.

Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of its glyoxal moiety.[1] It readily participates in reactions to form various heterocyclic compounds, which are of significant interest in drug discovery.

Diagram 2: General Reactivity of this compound

Caption: Reactivity of this compound.

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 195.06518 | 136.7 |

| [M+Na]⁺ | 217.04712 | 145.7 |

| [M-H]⁻ | 193.05062 | 141.0 |

| [M+NH₄]⁺ | 212.09172 | 156.4 |

| [M+K]⁺ | 233.02106 | 145.1 |

| [M]⁺ | 194.05735 | 141.6 |

| Data from PubChemLite[4] |

Biological Activity

The biological activity of this compound itself is not extensively documented in publicly available literature. However, its structural motifs are present in various biologically active molecules, and its derivatives have been investigated for their therapeutic potential, particularly as anticancer agents. The dimethoxybenzene moiety is a common feature in many natural and synthetic compounds with diverse pharmacological activities.

While no specific signaling pathways have been directly attributed to this compound, compounds with similar structural features, such as other polyphenols and their derivatives, are known to modulate various cellular signaling pathways. These can include pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK/ERK and PI3K/Akt pathways. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Diagram 3: Potential Areas of Biological Investigation

Caption: Potential Biological Roles of this compound.

Conclusion

This compound is a valuable chemical entity with established synthetic routes and significant potential for the development of novel compounds with therapeutic applications. While its own biological activity profile is yet to be fully characterized, its utility as a synthetic intermediate is clear. This guide provides a foundational understanding of its chemical properties and synthesis, highlighting the need for further research into its biological effects and mechanisms of action to fully exploit its potential in drug discovery and development.

References

In-depth Technical Guide: Biological Activity of 3,4-Dimethoxyphenylglyoxal Hydrate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Biological Activity of 3,4-Dimethoxyphenylglyoxal Hydrate

Executive Summary

This technical guide aims to provide a thorough overview of the biological activity of this compound. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological effects of this compound. While data on its chemical properties, synthesis, and safety are available, there is a notable absence of studies detailing its mechanism of action, associated signaling pathways, and quantitative efficacy data. This document will summarize the available chemical information and highlight the current knowledge gap concerning the bioactivity of this compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C10H12O5[1]. It is the hydrated form of 3,4-Dimethoxyphenylglyoxal. The structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a glyoxal hydrate functional group[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H12O5 | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [1] |

| CAS Number | 1138011-18-3 | [1] |

| Synonyms | This compound, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate | [1] |

Synthesis

The synthesis of 3,4-Dimethoxyphenylglyoxal can be achieved through the oxidation of 3,4-dimethoxybenzaldehyde. A common method for this conversion is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent. The reaction typically involves heating the aldehyde with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or acetic acid[2]. The resulting 3,4-Dimethoxyphenylglyoxal can then be hydrated to form this compound.

Biological Activity: A Knowledge Gap

Despite the availability of chemical information, extensive searches of scientific databases have not yielded any specific studies on the biological activity of this compound. There is no published research detailing its effects on biological systems, potential therapeutic applications, or toxicological profile.

Consequently, the following core requirements of this technical guide cannot be fulfilled at this time due to the absence of primary research data:

-

Quantitative Data Presentation: No IC50, EC50, or other quantitative measures of biological activity have been reported.

-

Experimental Protocols: Without published studies, there are no established experimental methodologies to report for the biological evaluation of this specific compound.

-

Signaling Pathways and Visualization: As the mechanism of action is unknown, no signaling pathways can be described or visualized.

Potential for Future Research

The lack of biological data for this compound presents an opportunity for novel research. The presence of the dimethoxyphenyl moiety, a common feature in various biologically active molecules, suggests that this compound could potentially exhibit interesting pharmacological properties. For instance, derivatives of similar structures, such as 3,4,5-trimethoxycinnamic acid and 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been investigated for a range of activities including antifungal and insecticidal properties[3][4].

Future research initiatives could focus on:

-

Screening for Biological Activity: Initial in vitro screening assays could be conducted to assess its potential cytotoxic, antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies could elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could help in identifying key structural features responsible for any observed biological activity.

Conclusion

References

- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1138011-18-3 | Benchchem [benchchem.com]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate: Discovery, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylglyoxal hydrate, a key chemical intermediate in organic synthesis and medicinal chemistry. While direct biological applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active molecules. This document details its discovery through the broader development of selective oxidation methods, outlines its chemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of 3,4-dimethoxybenzaldehyde, and explores its potential biological interactions based on the reactivity of the α-keto-aldehyde functional group. The information is presented to be a valuable resource for researchers utilizing this compound in the development of novel therapeutics and other advanced chemical applications.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of selective oxidation methods in organic chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a direct application of the well-established Riley oxidation, which employs selenium dioxide to oxidize α-methylene or methyl groups adjacent to a carbonyl group to a 1,2-dicarbonyl compound. The foundational work on using selenium dioxide for such transformations was patented in the 1930s, marking a significant advancement in the ability to synthesize α-keto-aldehydes.[1]

This compound, also known as 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, serves as a versatile building block.[2] Its structure, featuring a catechol-derived dimethoxy-substituted phenyl ring and a reactive glyoxal hydrate moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of many pharmaceuticals.[2] The dimethoxy phenyl group can modulate the electronic properties and solubility of resulting molecules, making it an attractive scaffold for medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | PubChem[3] |

| Molecular Weight | 212.20 g/mol | PubChem[3] |

| CAS Number | 163428-90-8, 1138011-18-3 | PubChem[3] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | PubChem[3] |

| Melting Point | 118-120 °C | Worldwide Life Sciences |

| Boiling Point (Predicted) | 306.7 °C at 760 mmHg | ChemNet[4] |

| Density (Predicted) | 1.167 g/cm³ | ChemNet[4] |

| Flash Point (Predicted) | 134.7 °C | ChemNet[4] |

| Appearance | Solid | - |

| Solubility | Soluble in various organic solvents | General Knowledge |

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde). The following protocol is a representative procedure based on the well-established Riley oxidation using selenium dioxide.

Reaction: Oxidation of 3,4-Dimethoxybenzaldehyde

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Selenium Dioxide (SeO₂)

-

Dioxane (as solvent)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent such as aqueous dioxane.

-

Addition of Oxidant: To this solution, add a stoichiometric amount of selenium dioxide.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours, indicated by the consumption of the starting material and the formation of a red precipitate of elemental selenium.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.

-

Extraction: The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude 3,4-Dimethoxyphenylglyoxal can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the hydrate form.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Synthesis and Potential Mechanism of Action

Synthesis Workflow

The synthesis of this compound from 3,4-dimethoxybenzaldehyde is a straightforward oxidation reaction. The workflow is depicted below.

Caption: Synthesis of this compound.

Potential Biological Interaction: Signaling Pathway

While specific signaling pathways modulated by this compound are not well-defined, the reactivity of its α-keto-aldehyde group provides insights into its potential biological interactions. α-Oxoaldehydes are known to react with nucleophilic residues on proteins, such as arginine, lysine, and cysteine.[5] This covalent modification can lead to the formation of advanced glycation end-products (AGEs) and alter protein structure and function. This general mechanism of action is illustrated below.

Caption: General mechanism of α-keto-aldehyde protein interaction.

Biological Significance and Future Directions

Direct evidence for the biological activity of this compound is limited. However, its structural components are found in a variety of biologically active compounds. The 3,4-dimethoxyphenyl moiety is a common feature in many natural products and synthetic drugs with diverse pharmacological properties, including antioxidant and anticancer activities.

The high reactivity of the glyoxal group suggests that this molecule could be a tool for chemical biology, used as a probe to covalently modify specific proteins. Phenylglyoxal and related compounds have been used to identify and study arginine residues in proteins.[5]

Future research could focus on:

-

Synthesis of Derivatives: Utilizing this compound as a scaffold to synthesize novel heterocyclic compounds and evaluate their biological activities.

-

Chemical Biology Probes: Developing derivatives of this molecule as probes to study protein function and cellular signaling pathways.

-

Toxicological Studies: Investigating the potential cytotoxicity of this compound, given the known reactivity of α-oxoaldehydes.

Conclusion

This compound is a valuable chemical intermediate with a history rooted in the foundational principles of organic oxidation reactions. While not a therapeutic agent itself, its utility as a building block for more complex and potentially bioactive molecules is clear. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors, paving the way for future discoveries in drug development and beyond.

References

- 1. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Avenues in Drug Discovery: Potential Research Areas for 3,4-Dimethoxyphenylglyoxal Hydrate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound characterized by a phenyl ring with two methoxy groups at the 3 and 4 positions and a reactive glyoxal hydrate moiety. This unique structure makes it a valuable precursor in organic synthesis and a compound of significant interest for exploring novel therapeutic agents. Its α-keto-aldehyde functionality allows for covalent interactions with biological macromolecules, particularly proteins, suggesting a broad potential for modulation of cellular pathways. This technical guide outlines key research areas for this compound, providing a foundation for its exploration in drug discovery and chemical biology.

Core Research Areas

This guide focuses on three primary areas of research for this compound:

-

Anticancer Drug Discovery: Leveraging the compound as a scaffold for the synthesis of novel heterocyclic compounds with potential cytotoxic activity against various cancer cell lines.

-

Chemical Biology and Proteomics: Utilizing the reactivity of the glyoxal group to develop chemical probes for identifying and studying protein targets, thereby elucidating mechanisms of action and discovering new therapeutic targets.

-

Modulation of Cellular Signaling: Investigating the direct effects of the compound on critical signaling pathways implicated in cancer and other diseases, such as the Epidermal Growth Factor Receptor (EGFR) and Receptor for Advanced Glycation Endproducts (RAGE) signaling pathways.

Synthetic Chemistry: A Building Block for Novel Heterocycles

The presence of the 1,2-dicarbonyl functionality makes this compound an ideal starting material for the synthesis of a variety of heterocyclic compounds, many of which are known to possess diverse biological activities.[1] One prominent application is in the synthesis of quinoxalines, a class of compounds with demonstrated anticancer properties.[2][3]

Experimental Protocol: Synthesis of 2-Arylquinoxalines

A general and efficient method for the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

Reaction:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Anticancer Drug Discovery

The 3,4-dimethoxyphenyl moiety is a common feature in a number of natural and synthetic compounds with demonstrated anticancer activity. Derivatives of this compound, particularly heterocyclic compounds like quinoxalines, are promising candidates for the development of new anticancer agents.

Quantitative Data: Anticancer Activity of Related Heterocyclic Compounds

While specific data for derivatives of this compound is an emerging area of research, the broader class of quinoxalines has shown significant promise. The following table summarizes the cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines, providing a benchmark for future studies.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivatives | HCT116 (Colon) | Varies | [6] |

| HepG2 (Liver) | Varies | [6] | |

| MCF-7 (Breast) | Varies | [6] | |

| A549 (Lung) | 9.32 ± 1.56 | [7] | |

| Imidazo[1,2-a]quinoxalines | Various | Varies | [6] |

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Detailed Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Modulation of Cellular Signaling Pathways

The electrophilic nature of the glyoxal moiety suggests that this compound can directly interact with and modify cellular proteins, thereby affecting their function and downstream signaling pathways. Two key pathways of interest are the EGFR and RAGE signaling cascades.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival. [8]Overactivation of EGFR signaling is a hallmark of many cancers. Glyoxal and methylglyoxal have been shown to impair EGFR signaling by preventing its autophosphorylation upon ligand binding. [1][9][10]This suggests that this compound could act as an inhibitor of this critical cancer-related pathway.

Proposed Mechanism of EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Activation of RAGE Signaling and Apoptosis

Glyoxals can react with proteins to form advanced glycation endproducts (AGEs). These AGEs can then bind to the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor implicated in inflammation and cancer. [11][12]The activation of RAGE can trigger various downstream signaling pathways, including the NF-κB pathway, leading to a pro-inflammatory and pro-tumorigenic cellular environment. [13][14]Paradoxically, high concentrations of glyoxal have also been shown to induce apoptosis (programmed cell death) through the activation of caspases. [15][16] Proposed Dual Role in RAGE Signaling and Apoptosis

Caption: Potential dual effects on RAGE signaling and apoptosis.

Chemical Biology and Proteomics

The reactivity of the glyoxal group can be harnessed to develop chemical probes for proteomics applications. By attaching a reporter tag (e.g., a biotin or an alkyne for click chemistry) to the this compound scaffold, researchers can identify the cellular proteins that are targeted by the compound. This approach, known as chemical proteomics, can provide invaluable insights into the mechanism of action and identify novel drug targets. [17][18] Experimental Workflow: Chemical Proteomic Profiling

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag.

-

Cellular Labeling: Treat cancer cells or cell lysates with the chemical probe.

-

Target Enrichment: Use the reporter tag to enrich for proteins that have been covalently modified by the probe (e.g., using streptavidin beads for a biotin tag).

-

Protein Identification: Identify the enriched proteins using mass spectrometry.

-

Bioinformatic Analysis: Analyze the identified proteins to determine the cellular pathways and processes that are targeted by the compound.

Workflow for Chemical Proteomics

Caption: A general workflow for identifying protein targets using a chemical probe.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and chemical biology. The research areas outlined in this guide provide a strategic framework for its investigation. Future work should focus on:

-

Synthesis and screening of a diverse library of heterocyclic derivatives to establish structure-activity relationships for anticancer activity.

-

In-depth investigation of the inhibitory effects on the EGFR signaling pathway and the potential for developing targeted therapies.

-

Elucidation of the complex role of RAGE signaling and apoptosis induction to determine the therapeutic window and potential for combination therapies.

-

Development and application of chemical probes to identify novel protein targets and gain a deeper understanding of the compound's mechanism of action.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives as valuable tools and potential therapeutics.

Appendix: Detailed Experimental Protocols

A.1 Synthesis of this compound

This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones. [19][20] Materials:

-

3',4'-Dimethoxyacetophenone

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 3',4'-dimethoxyacetophenone (1 mmol).

-

Add 1,4-dioxane and a small amount of water to dissolve the reactants.

-

Add selenium dioxide (1.1 mmol) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., water or ethanol/water) to yield this compound as a crystalline solid.

Safety Note: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 9. Advanced glycation end product precursors impair epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositori.udl.cat [repositori.udl.cat]

- 11. RAGE and Its Ligands: Molecular Interplay Between Glycation, Inflammation, and Hallmarks of Cancer—a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AGEs and RAGE: metabolic and molecular signatures of the glycation-inflammation axis in malignant or metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review [mdpi.com]

- 15. Induction of apoptosis by glyoxal in human embryonic lung epithelial cell line L132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative proteomic profiling reveals key pathways in the anti-cancer action of methoxychalcone derivatives in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

Unraveling the Mechanism of Action of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylglyoxal hydrate is a dicarbonyl compound with potential for biological activity, stemming from the reactivity of its glyoxal moiety and the electronic properties of its substituted aromatic ring. Despite its availability as a research chemical, detailed studies elucidating its specific mechanism of action at the cellular and molecular level are conspicuously absent in publicly available scientific literature. This technical guide consolidates the currently known chemical characteristics of this compound and explores its potential biological activities by drawing parallels with the known mechanisms of related α-oxoaldehydes and phenylglyoxal derivatives. The primary hypothesized mechanism of action revolves around the covalent modification of arginine residues in proteins, a characteristic reaction of the glyoxal group. This interaction has the potential to modulate protein function and impact various cellular signaling pathways. However, the absence of specific experimental data for this compound necessitates a speculative approach based on chemical reactivity and the biological roles of structurally similar compounds. This document aims to provide a foundational understanding and to stimulate further investigation into the pharmacological potential of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions. Key properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | PubChem |

| Molecular Weight | 212.20 g/mol | PubChem |

| CAS Number | 1138011-18-3 | PubChem |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Postulated Mechanism of Action: Covalent Modification of Arginine Residues

The core of the hypothesized mechanism of action for this compound lies in the high reactivity of its α-dicarbonyl moiety. This functional group is known to readily react with the guanidinium group of arginine residues in proteins, forming stable adducts. This covalent modification can lead to a variety of functional consequences for the target protein, including:

-

Inhibition of Enzyme Activity: Modification of arginine residues within the active site of an enzyme can abolish its catalytic function.

-

Disruption of Protein-Protein Interactions: Arginine residues are often involved in electrostatic interactions that mediate protein binding. Their modification can disrupt these interactions.

-

Alteration of Protein Conformation: The addition of the bulky 3,4-dimethoxyphenylglyoxal moiety can induce conformational changes that affect protein stability and function.

This proposed mechanism is supported by extensive research on phenylglyoxal and other α-oxoaldehydes, which are widely used as chemical probes to identify functionally important arginine residues in proteins.

Below is a diagram illustrating the logical relationship of this proposed mechanism.

Caption: Postulated mechanism of action via arginine modification.

Potential Biological Activities and Signaling Pathways

Based on the reactivity of the glyoxal group and the known biological activities of compounds containing the 3,4-dimethoxyphenyl moiety, several potential therapeutic areas can be hypothesized. It is crucial to emphasize that these are speculative and require experimental validation.

Anticancer Activity

Many compounds with a 3,4-dimethoxy substitution on a phenyl ring have been reported to possess anticancer properties. The potential anticancer mechanism of this compound could involve the inhibition of key enzymes or transcription factors that are overactive in cancer cells and contain critical arginine residues.

Anti-inflammatory Activity

The modification of arginine residues in pro-inflammatory proteins, such as cytokines or enzymes involved in inflammatory signaling cascades, could lead to an anti-inflammatory effect.

Antioxidant Activity

While the glyoxal group is reactive, the 3,4-dimethoxyphenyl moiety is related to other known antioxidant compounds. The overall effect of the molecule on cellular redox status is yet to be determined.

The diagram below illustrates a potential experimental workflow to investigate these hypothesized activities.

Caption: Proposed workflow for investigating biological effects.

Experimental Protocols for Future Investigation

To validate the hypothesized mechanism of action and explore the biological activities of this compound, a series of well-defined experiments are required. The following are suggested protocols for key initial investigations.

In Vitro Enzyme Inhibition Assay

-

Objective: To determine if this compound can inhibit the activity of a model enzyme known to have a critical arginine in its active site (e.g., creatine kinase).

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubate the enzyme with varying concentrations of the compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation using a spectrophotometer or fluorometer.

-

Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of this compound on a panel of cancer cell lines.

-

Methodology:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine the percentage of viable cells.

-

Protein Adduct Formation Analysis by Mass Spectrometry

-

Objective: To confirm the covalent modification of arginine residues in a model protein by this compound.

-

Methodology:

-

Incubate a model arginine-containing peptide or protein with this compound.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the specific arginine residues that have been modified by searching for the characteristic mass shift corresponding to the addition of the 3,4-dimethoxyphenylglyoxal moiety.

-

Conclusion and Future Directions

This compound represents a molecule of interest with a plausible, yet unproven, mechanism of action centered on the covalent modification of arginine residues. The lack of direct experimental evidence in the current scientific literature highlights a significant knowledge gap. The technical information and proposed experimental workflows presented in this document provide a roadmap for future research. Elucidating the specific cellular targets and signaling pathways affected by this compound will be critical in determining its potential as a pharmacological tool or a lead compound for drug development. Further research is strongly encouraged to unlock the therapeutic potential of this and related dicarbonyl compounds.

Technical Guide: Stability and Storage of 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxyphenylglyoxal hydrate. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from structurally related aromatic aldehydes and glyoxals, alongside established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage and handling procedures, and a detailed, representative protocol for a stability-indicating high-performance liquid chromatography (HPLC) method. This document is intended to serve as a practical resource for researchers and professionals working with this compound to ensure its quality and integrity throughout its lifecycle.

Introduction

This compound is a bifunctional organic compound featuring a glyoxal moiety attached to a dimethoxy-substituted phenyl ring. This structure imparts a high degree of reactivity, making it a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds. However, this reactivity also predisposes the molecule to potential degradation, necessitating a thorough understanding of its stability profile and appropriate storage conditions to ensure its purity and performance in research and development applications.

This guide addresses the critical aspects of stability and storage for this compound, providing a framework for its proper handling and quality assessment.

Chemical Properties and Potential Degradation Pathways

This compound (C₁₀H₁₂O₅, Molar Mass: 212.20 g/mol ) exists as a hydrate of the corresponding dicarbonyl compound.[1] The presence of two electron-donating methoxy groups on the aromatic ring influences its chemical behavior.[2]

The primary modes of degradation for aromatic aldehydes and glyoxals include:

-

Oxidation: The aldehyde functionality is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of the corresponding carboxylic acid, 3,4-dimethoxyphenylglyoxylic acid, and potentially further degradation products through cleavage of the carbon-carbon bond of the glyoxal moiety.[2]

-

Polymerization: Glyoxals, particularly in their anhydrous form, are known to polymerize. While the hydrate form is generally more stable, polymerization can still occur over time, especially with improper storage.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.

-

Hydrolysis (pH-dependent): While the hydrate is stable in neutral aqueous solutions, extremes of pH can potentially catalyze degradation.

-

Thermal Degradation: Elevated temperatures can accelerate the rates of oxidation and other degradation reactions.

Stability and Storage Conditions

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

| Moisture | Store in a dry environment | To prevent deliquescence and potential for hydrolytic degradation or microbial growth. |

Handling Precautions

-

Hygroscopicity: While a hydrate, the compound may still be sensitive to ambient moisture. Handle in a controlled environment where possible.

-

Reactivity: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[2]

-

Safety: this compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]

Experimental Protocols: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any excipients. The following section details a representative protocol for the development and validation of a stability-indicating HPLC method for this compound, based on established principles for similar aromatic compounds.[3][4][5][6]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[5] The following conditions are recommended:

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid-state at 105°C for 48 hours |

| Photodegradation | Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

A workflow for conducting these studies is illustrated below:

Representative HPLC Method Parameters

The following HPLC parameters are a starting point and would require optimization for the specific application.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or optimized based on UV spectrum) |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50) |

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

-

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any defined signaling pathways. While research exists on the biological activities of structurally related compounds, such as those with thiazole and coumarin moieties, these studies do not directly implicate this compound in specific cellular signaling cascades.

The logical relationship for investigating the biological activity of a novel compound like this compound is depicted in the following diagram:

References

- 1. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1138011-18-3 | Benchchem [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scispace.com [scispace.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

The Synthetic Utility of 3,4-Dimethoxyphenylglyoxal Hydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a reactive 1,2-dicarbonyl moiety and an electron-rich dimethoxy-substituted phenyl ring, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological properties.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [1] |

| CAS Number | 1138011-18-3, 163428-90-8 | [1] |

| Appearance | Solid | |

| Melting Point | 118-120 °C |

Application in the Synthesis of Quinoxalines

Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The most common and efficient method for synthesizing quinoxalines is the condensation reaction between a 1,2-dicarbonyl compound and an o-phenylenediamine. This compound serves as an excellent 1,2-dicarbonyl precursor for the synthesis of 6,7-dimethoxy-substituted quinoxalines.

The general reaction scheme is as follows:

Caption: General synthesis of 6,7-dimethoxyquinoxalines.

This reaction can be carried out under various conditions, including at room temperature with a heterogeneous catalyst or under microwave irradiation for accelerated synthesis.

Quantitative Data for Quinoxaline Synthesis

The following table summarizes representative yields for the synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines under different catalytic conditions. While a specific yield for the reaction of this compound is not explicitly available in the cited literature, the data for analogous reactions with benzil provide a strong indication of the expected efficiency.

| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzil | o-Phenylenediamine | AlCuMoVP | Toluene | 2 h | 25 °C | 92 | [2] |

| Benzil | o-Phenylenediamine | AlFeMoVP | Toluene | 2 h | 25 °C | 80 | [2] |

| Phenylglyoxal Monohydrate | o-Phenylenediamine | Iodine (5 mol%) | EtOH/H₂O (1:1) | 30 sec | 50 °C (MW) | 95 | [3] |

Experimental Protocols

Protocol 1: Room Temperature Synthesis of 6,7-Dimethoxy-Substituted Quinoxalines using a Heterogeneous Catalyst (Adapted from a general procedure)

This protocol is adapted from a general procedure for the synthesis of quinoxalines at room temperature using a recyclable alumina-supported heteropolyoxometalate catalyst.[2]

Materials:

-

This compound (1 mmol)

-

Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1 mmol)

-

Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)

-

Toluene (8-12 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of the substituted o-phenylenediamine (1 mmol) in toluene (8 mL) in a round-bottom flask, add this compound (1 mmol).

-

Add the AlCuMoVP catalyst (100 mg) to the mixture.

-

Stir the reaction mixture at room temperature (25 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the desired 6,7-dimethoxy-substituted quinoxaline.

Caption: Workflow for room temperature quinoxaline synthesis.

Protocol 2: Microwave-Assisted Synthesis of 6,7-Dimethoxy-Substituted Quinoxalines (Adapted from a general procedure)

This protocol is adapted from a general procedure for the rapid synthesis of quinoxalines using microwave irradiation with iodine as a catalyst.[3]

Materials:

-

This compound (1 mmol)

-

Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1 mmol)

-

Iodine (I₂) (5 mol%)

-

Ethanol/Water (1:1, v/v) (1 mL)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial, dissolve this compound (1 mmol) and the substituted o-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

-

Add a catalytic amount of iodine (5 mol%).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 50 °C for 30-60 seconds.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add dichloromethane (10 mL).

-

Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Caption: Workflow for microwave-assisted quinoxaline synthesis.

Conclusion

This compound is a highly effective reagent for the synthesis of 6,7-dimethoxy-substituted quinoxalines. The presented protocols, adaptable for both room temperature and rapid microwave-assisted conditions, offer efficient and versatile methods for accessing these valuable heterocyclic scaffolds. Researchers in organic synthesis and drug development can utilize these methodologies to generate libraries of quinoxaline derivatives for further biological evaluation. The choice of protocol will depend on the available equipment and the desired reaction time. The use of heterogeneous catalysts in the room temperature protocol offers advantages in terms of catalyst recyclability and simplified product purification. Conversely, the microwave-assisted protocol provides a significant acceleration of the reaction, making it ideal for high-throughput synthesis.

References

Application Notes and Protocols: Modification of Arginine Residues with 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific chemical modification of amino acid side chains is a cornerstone of protein chemistry, enabling the investigation of protein structure-function relationships, the development of protein bioconjugates, and the identification of critical residues for therapeutic targeting. Arginine, with its positively charged guanidinium group, plays a crucial role in protein stability, enzyme catalysis, and protein-protein interactions. 3,4-Dimethoxyphenylglyoxal hydrate is an α-dicarbonyl reagent that selectively modifies the guanidinium group of arginine residues under mild conditions. This modification can be used to investigate the functional importance of arginine residues, to introduce spectroscopic probes, or to create novel protein conjugates. These application notes provide a detailed protocol for the modification of arginine residues in proteins and peptides using this compound.

Principle of Reaction

This compound reacts specifically with the guanidinium group of arginine residues in a two-step reaction. The initial reaction forms an unstable carbinolamine intermediate, which then rapidly dehydrates to form a stable cyclic adduct. The reaction is typically performed under mild alkaline conditions (pH 7-9) to ensure the deprotonation of the guanidinium group, which enhances its nucleophilicity. The resulting modification neutralizes the positive charge of the arginine residue, which can be a valuable tool for studying the role of charge interactions in protein function.

Materials and Reagents

-

Protein or peptide of interest

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis tubing

-

UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Modification of Arginine Residues in a Protein Sample

This protocol outlines the general procedure for modifying arginine residues in a protein solution. The optimal conditions may vary depending on the specific protein and should be determined empirically.

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris), as these can compete with the arginine modification reaction.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the Reaction Buffer. The concentration of the stock solution should be 10-100 times higher than the desired final concentration in the reaction mixture. Note: this compound may have limited aqueous solubility; sonication or gentle warming may be required for complete dissolution.

-

-

Modification Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess of the reagent over arginine residues. A typical starting point is a 10- to 100-fold molar excess.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing for the extent of modification (see Protocol 2).

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent that reacts with the excess glyoxal can be added. Add the Quenching Solution to a final concentration of 50-100 mM.

-

-

Removal of Excess Reagent:

-

Remove excess this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Characterization of Modification:

-

Determine the extent of arginine modification using spectrophotometric methods (see Protocol 2) or mass spectrometry.

-

Protocol 2: Quantification of Arginine Modification

-

Spectrophotometric Measurement:

-

Measure the absorbance of the modified protein solution at the wavelength corresponding to the maximum absorbance of the adduct. For the HPG-arginine adduct, this is at 340 nm.[1] It is recommended to determine the absorbance maximum for the 3,4-Dimethoxyphenylglyoxal-arginine adduct empirically by scanning the spectrum of the modified protein.

-

Use the unmodified protein as a blank.

-

-

Calculation of Modification Level:

-

The number of modified arginine residues can be calculated using the Beer-Lambert law: Number of modified Arg = (A_adduct) / (ε_adduct * [Protein])

-

Where:

-

A_adduct is the absorbance of the adduct.

-

ε_adduct is the molar extinction coefficient of the adduct.

-

[Protein] is the molar concentration of the protein.

-

-

Data Presentation

Table 1: Reaction Parameters for Arginine Modification with Phenylglyoxal Derivatives

| Parameter | p-Hydroxyphenylglyoxal (HPG) | Phenylglyoxal (PG) |

| pH | 7.0 - 9.0[1] | 7.0 - 9.0 |

| Buffer | 100 mM Sodium Pyrophosphate[1] | 100 mM Potassium Phosphate |

| Reagent Concentration | 0.005 - 0.05 M[1] | 0.1 - 10 mM |

| Reaction Time | 1 - 3 hours[1] | 1 hour |

| Temperature | Room Temperature[1] | Room Temperature |

| Molar Extinction Coefficient (ε) | 18,300 M⁻¹cm⁻¹ at 340 nm (pH 9.0)[1] | Not Reported |

Note: The data for HPG is provided as a reference for establishing initial reaction conditions for this compound. Optimal conditions should be determined experimentally.

Mandatory Visualization

Caption: Experimental workflow for the modification of arginine residues.

Caption: Reaction scheme for arginine modification.

Troubleshooting

-

Low Modification Efficiency:

-

Increase the molar excess of this compound.

-

Increase the reaction time or temperature.

-

Ensure the pH of the reaction buffer is between 7 and 9.

-

Confirm the absence of primary amines in the buffer.

-

-

Protein Precipitation:

-

The modification neutralizes the positive charge of arginine, which may affect protein solubility.

-